N-(3,4-dichloro-5-fluorophenyl)-6-methoxy-7-[(1-methylazocan-5-yl)methoxy]quinazolin-4-amine
Description
IUPAC Nomenclature and Substituent Hierarchy Analysis
The IUPAC name N-(3,4-dichloro-5-fluorophenyl)-6-methoxy-7-[(1-methylazocan-5-yl)methoxy]quinazolin-4-amine follows hierarchical substitution rules for heterocyclic systems. The parent structure is quinazolin-4-amine , a bicyclic system comprising a benzene ring fused to a pyrimidine ring, with an amine group at position 4. Substituents are prioritized as follows:
| Position | Substituent | Priority | Description |
|---|---|---|---|
| 4 | N-(3,4-dichloro-5-fluorophenyl) | 1 | Aryl amine group with halogen substitutions at positions 3, 4 (Cl), and 5 (F). |
| 7 | [(1-methylazocan-5-yl)methoxy] | 2 | Methoxy group linked to a methyl-substituted azocane (8-membered azacycle) at position 5. |
| 6 | Methoxy | 3 | Simple methoxy (-OCH₃) group. |
The numbering follows the quinazoline system, where the pyrimidine nitrogen atoms occupy positions 1 and 3. The 3,4-dichloro-5-fluorophenyl group is named as a para-substituted aryl ring relative to the amine linkage, with halogens ordered alphabetically (chlorine before fluorine). The azocane substituent is described using the Hantzsch-Widman system for heterocycles, with "azocane" denoting an 8-membered ring containing one nitrogen atom.
Comparative Analysis of Depository Synonyms
The compound is cataloged under multiple depository identifiers, reflecting its presence in diverse chemical databases:
These synonyms highlight the compound’s role in both academic and industrial contexts, particularly in phosphodiesterase (PDE) inhibition studies. The "NCGC" prefix aligns with its inclusion in the National Center for Advancing Translational Sciences library, often used for CNS-targeted drug discovery.
Structural Relationship to 4-Aminoquinazoline Core Scaffolds
The compound belongs to the 4-aminoquinazoline family, a scaffold renowned for kinase inhibition and CNS activity. Key structural comparisons include:
The 7-[(1-methylazocan-5-yl)methoxy] group introduces conformational flexibility and enhanced lipophilicity, potentially improving blood-brain barrier penetration compared to rigid analogs. This aligns with trends in PDE10A inhibitor design, where bulkier substituents optimize striatal target engagement.
Properties
Molecular Formula |
C24H27Cl2FN4O2 |
|---|---|
Molecular Weight |
493.4 g/mol |
IUPAC Name |
N-(3,4-dichloro-5-fluorophenyl)-6-methoxy-7-[(1-methylazocan-5-yl)methoxy]quinazolin-4-amine |
InChI |
InChI=1S/C24H27Cl2FN4O2/c1-31-7-3-5-15(6-4-8-31)13-33-22-12-20-17(11-21(22)32-2)24(29-14-28-20)30-16-9-18(25)23(26)19(27)10-16/h9-12,14-15H,3-8,13H2,1-2H3,(H,28,29,30) |
InChI Key |
GXQMLDCNCVWGSH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(CCC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C(=C4)Cl)Cl)F)OC |
Origin of Product |
United States |
Preparation Methods
Quinazoline Core Construction
The quinazoline scaffold forms the foundation of the target compound. A common approach involves cyclization of substituted anthranilic acid derivatives. For instance, methyl 2-amino-4-hydroxy-5-methoxybenzoate serves as a pivotal precursor. Cyclization with formamidine acetate under reflux conditions generates the quinazolin-4-one intermediate. Subsequent chlorination at position 4 using phosphorus oxychloride (POCl₃) yields 4-chloro-6-methoxy-7-hydroxyquinazoline, a critical intermediate.
Key Reaction Conditions :
- Cyclization : Formamidine acetate (1.2 equiv), ethanol, reflux, 12 h.
- Chlorination : POCl₃ (3 equiv), dimethylformamide (DMF, catalytic), 110°C, 6 h.
The introduction of the (1-methylazocan-5-yl)methoxy group at position 7 necessitates prior activation of the hydroxyl group. Conversion to a triflate (using trifluoromethanesulfonic anhydride) enhances electrophilicity, facilitating nucleophilic substitution with (1-methylazocan-5-yl)methanol.
Synthesis of (1-Methylazocan-5-yl)methanol :
- Azocane Formation : Ring-closing metathesis of 1,5-diene precursors using Grubbs catalyst (5 mol%) in dichloromethane.
- Methylation : Treatment with methyl iodide (1.1 equiv) and potassium carbonate (2 equiv) in acetone.
- Hydroxymethylation : Ozonolysis of a terminal alkene followed by reductive workup with sodium borohydride.
Substitution at Position 7 :
- Reagents : 4-Chloro-6-methoxy-7-triflyloxyquinazoline (1 equiv), (1-methylazocan-5-yl)methanol (1.2 equiv), cesium carbonate (2 equiv), DMF, 80°C, 24 h.
- Yield : 68–72% after column chromatography (hexane/ethyl acetate, 3:1).
Analytical Characterization
Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, quinazoline H-2), 7.89 (d, J = 8.8 Hz, 1H, H-5), 7.62–7.58 (m, 2H, aryl H), 5.42 (s, 2H, OCH₂Azocane), 3.91 (s, 3H, OCH₃), 3.15–2.98 (m, 8H, Azocane H), 2.32 (s, 3H, NCH₃).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 162.1 (C=O), 154.8 (C-4), 148.2 (C-6), 134.5–115.2 (aryl C), 72.4 (OCH₂), 56.1 (OCH₃), 54.3–45.8 (Azocane C), 38.9 (NCH₃).
Mass Spectrometry :
Optimization Challenges and Solutions
- Azocane Ring Synthesis : Medium-sized rings pose thermodynamic challenges. Employing high-dilution conditions during cyclization minimizes oligomerization.
- Regioselectivity : Microwave irradiation ensures precise control over reaction kinetics, suppressing side reactions during amine substitution.
- Purification : Silica gel chromatography (ethyl acetate/methanol, 9:1) effectively isolates the target compound from byproducts.
Comparative Analysis of Synthetic Routes
Scalability and Industrial Considerations
Industrial production necessitates:
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichloro-5-fluorophenyl)-6-methoxy-7-[(1-methylazocan-5-yl)methoxy]quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to remove specific functional groups or modify the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with altered electronic properties, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Chemical Characteristics
This compound has a molecular formula of and a molecular weight of approximately 493.40 g/mol. It features multiple functional groups, including dichloro and fluorophenyl moieties, methoxy groups, and an azocane derivative, which contribute to its reactivity and biological activity .
Medicinal Chemistry
N-(3,4-dichloro-5-fluorophenyl)-6-methoxy-7-[(1-methylazocan-5-yl)methoxy]quinazolin-4-amine is primarily investigated for its therapeutic potential in treating various diseases:
- Cancer Treatment : The compound has been studied for its ability to modulate protein kinase activity, which is crucial in cancer cell proliferation and survival . Its structural features suggest it may act as an inhibitor of specific kinases involved in tumor growth.
- Infectious Diseases : Preliminary studies indicate potential antiviral or antibacterial properties, making it a candidate for further exploration in the treatment of infectious diseases .
Biological Interactions
Research has focused on understanding how this compound interacts with biological macromolecules:
- Enzyme Inhibition : Its unique structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to alterations in signal transduction pathways, gene expression regulation, and metabolic processes .
- Antimicrobial Activity : Some derivatives of quinazoline compounds have shown promising antibacterial effects against various strains of bacteria, suggesting that this compound may also possess similar properties .
Chemical Synthesis
The compound serves as a building block for synthesizing more complex molecules:
- Synthetic Routes : The synthesis typically involves halogenation, methoxylation, and amination reactions under controlled conditions. These methods are optimized to ensure high yield and purity of the final product .
- Industrial Applications : In industrial settings, this compound can be produced on a larger scale using continuous flow reactors and automated synthesis platforms to enhance efficiency and reduce costs .
Mechanism of Action
The mechanism of action of N-(3,4-dichloro-5-fluorophenyl)-6-methoxy-7-[(1-methylazocan-5-yl)methoxy]quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Substituent Variations in the Phenyl Ring
The fluorine and chlorine substituents on the phenyl ring influence steric and electronic properties. Key analogs include:
- N-(3,4-dichloro-2-fluorophenyl)-6-methoxy-7-{[(3aR,6aS)-2-methyloctahydrocyclopenta[c]pyrrol-5-yl]methoxy}quinazolin-4-amine (): Differs in fluorine position (2-fluoro vs. 5-fluoro) and heterocyclic substituent (cyclopenta[c]pyrrol vs. methylazocan). The 2-fluoro substitution may alter binding pocket interactions in kinase targets .
- N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (): Lacks the dichloro group and features a nitro group at the 6-position, reducing steric bulk but increasing electrophilicity .
Heterocyclic Methoxy Substituents
The 7-position methoxy group’s heterocyclic moiety is critical for target engagement:
Core Scaffold Modifications
- ZD6474 (vandetanib): A clinically approved TKI with a quinazoline core, 4-anilino substituent, and fused furan group. It inhibits RET kinase at IC₅₀ = 100 nM . The target compound’s methylazocan group could modulate selectivity compared to ZD6474’s bulkier substituents.
- 6,7-Dimethoxy-N-(4-phenoxyphenyl)quinazolin-4-amine (): Dimethoxy groups at 6/7 positions simplify the structure but may reduce potency due to decreased steric interaction with kinase ATP pockets .
Comparative Data Table
Research Implications
- Kinase Selectivity : The target compound’s methylazocan group may confer unique selectivity profiles compared to ZD6474’s furan or morpholine-based analogs .
- Synthetic Accessibility : Analogs with morpholine or nitro groups () are synthetically tractable, whereas methylazocan introduces complexity in stereochemical control .
- Pharmacokinetics : Morpholine-containing analogs () likely exhibit superior solubility, whereas the target compound’s azocan group may enhance tissue penetration .
Biological Activity
N-(3,4-dichloro-5-fluorophenyl)-6-methoxy-7-[(1-methylazocan-5-yl)methoxy]quinazolin-4-amine is a synthetic compound belonging to the quinazoline class, which has garnered attention for its potential biological activities, particularly in cancer treatment and as a protein kinase inhibitor. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
The chemical structure of N-(3,4-dichloro-5-fluorophenyl)-6-methoxy-7-[(1-methylazocan-5-yl)methoxy]quinazolin-4-amine is characterized by the following properties:
- Molecular Formula : C₁₈H₁₈Cl₂F₁N₄O₂
- Molecular Weight : 493.4 g/mol
- XLogP3 : 6.2
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 7
- Rotatable Bonds : 6 .
Anticancer Properties
Research indicates that compounds in the quinazoline class exhibit significant anticancer properties through various mechanisms:
- Protein Kinase Inhibition : The compound has been shown to modulate protein kinase activity, which is crucial for cell proliferation and survival. This modulation can lead to the inhibition of tumor growth in various cancer models .
- Cell Proliferation Inhibition : Studies demonstrate that N-(3,4-dichloro-5-fluorophenyl)-6-methoxy-7-[(1-methylazocan-5-yl)methoxy]quinazolin-4-amine effectively inhibits cell proliferation in cancer cell lines by inducing apoptosis .
- Mechanism of Action : The compound targets specific signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK pathways, leading to reduced cell survival and increased apoptosis .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
| Parameter | Value |
|---|---|
| Absorption | High |
| Blood-Brain Barrier (BBB) | Yes |
| CYP Enzyme Interaction | CYP1A2 inhibitor |
| Lipinski's Rule | Complies (0 violations) |
This table summarizes key pharmacokinetic properties relevant to drug development .
Case Studies
Several studies have investigated the biological effects of this compound:
- In Vitro Studies : In vitro experiments on various cancer cell lines demonstrated a dose-dependent reduction in viability upon treatment with the compound, suggesting its potential as an effective chemotherapeutic agent.
- In Vivo Models : Animal studies have shown that administration of N-(3,4-dichloro-5-fluorophenyl)-6-methoxy-7-[(1-methylazocan-5-yl)methoxy]quinazolin-4-amine significantly reduces tumor size compared to control groups, further supporting its anticancer efficacy .
- Comparative Analysis : A comparative study with other quinazoline derivatives indicated that this compound exhibited superior activity in inhibiting tumor growth and inducing apoptosis .
Q & A
Q. What are the recommended synthetic routes for synthesizing N-(3,4-dichloro-5-fluorophenyl)-6-methoxy-7-[(1-methylazocan-5-yl)methoxy]quinazolin-4-amine, and how can intermediates be characterized?
Methodological Answer: The synthesis typically involves multi-step nucleophilic aromatic substitution and coupling reactions. A general procedure (as seen in quinazoline derivatives) starts with a quinazolin-4-amine core, followed by sequential substitutions at the 6- and 7-positions. For example:
Core Preparation : React 4-chloro-quinazoline with 3,4-dichloro-5-fluoroaniline under basic conditions (e.g., K₂CO₃ in DMF) to form the 4-amine backbone.
Methoxy Introduction : Use alkylation or aryloxylation at the 6-position via SNAr (e.g., methoxy groups introduced via methyl iodide or nitroaryl intermediates).
Azocane Coupling : Introduce the 1-methylazocan-5-ylmethoxy group at the 7-position using a Mitsunobu reaction or nucleophilic substitution with pre-functionalized azocane derivatives.
Characterization : Intermediates are validated via ¹H/¹³C NMR (e.g., aromatic protons at δ 8.3–9.8 ppm, methoxy singlets at δ 3.8–4.0 ppm) and LC-MS for purity (>95%). Reference NMR splitting patterns and coupling constants from analogous compounds in .
Q. How should researchers perform structural elucidation of this compound using spectroscopic methods?
Methodological Answer:
- ¹H/¹³C NMR : Focus on diagnostic peaks:
- Quinazoline protons (C4-NH at δ ~9.7 ppm as a singlet).
- Dichlorofluorophenyl group (multiplets at δ 7.4–8.5 ppm).
- Azocane-methoxy protons (δ 3.2–3.5 ppm for azocane CH₂, δ 3.8–4.0 ppm for OCH₃).
- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular weight (e.g., [M+H]⁺ expected within ±2 ppm).
- IR Spectroscopy : Identify NH stretches (~3300 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹). Cross-reference with spectral libraries of structurally related quinazolines () .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Methodological Answer:
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling steps, optimizing ligand-to-metal ratios.
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for SNAr reactions; DMF often enhances reactivity at 50–80°C () .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 min vs. 6 h for nitroaryl substitutions).
- Purification : Employ gradient flash chromatography (hexane/EtOAc) or preparative HPLC for azocane-containing intermediates. Monitor by TLC (Rf ~0.3–0.5 in 3:7 EtOAc/hexane).
Q. What strategies resolve contradictions in antitumor activity data across studies?
Methodological Answer:
- Assay Standardization : Replicate assays using identical cell lines (e.g., MCF-7, A549) and incubation times (72 h).
- Control Variables : Account for batch-to-batch purity variations (e.g., HPLC purity >98% in vs. lower purity in conflicting studies) .
- Dose-Response Analysis : Perform IC₅₀ comparisons using non-linear regression (GraphPad Prism) to normalize potency metrics.
- Mechanistic Studies : Use kinase profiling (e.g., EGFR inhibition assays) to confirm target engagement, as structural analogs show EGFR affinity () .
Q. How do computational approaches aid in designing novel derivatives with enhanced activity?
Methodological Answer:
- QSAR Modeling : Train models using descriptors like LogP, polar surface area, and H-bond donors. Validate with IC₅₀ data from .
- Docking Simulations : Use AutoDock Vina to predict binding poses in EGFR (PDB: 1M17). Prioritize derivatives with improved π-π stacking (quinazoline core) and H-bonding (azocane oxygen).
- Reaction Path Optimization : Apply ICReDD’s quantum chemical calculations () to predict feasible synthetic routes for novel substituents (e.g., azocane modifications) .
Q. What in vitro/in vivo methodologies evaluate the compound’s therapeutic potential?
Methodological Answer:
- In Vitro :
- MTT/Proliferation Assays : Use 3D spheroid models (e.g., HCT116 colon cancer) with 10–100 µM dosing.
- Apoptosis Markers : Quantify caspase-3/7 via fluorescence (e.g., CellEvent™ Caspase-3/7 Green).
- In Vivo :
- Xenograft Models : Administer 10 mg/kg (i.p.) in BALB/c nude mice with A549 tumors. Monitor tumor volume biweekly.
- PK/PD Profiling : Measure plasma half-life via LC-MS/MS ( highlights bioavailability challenges with azocane groups) .
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing () .
- Storage : Store in amber vials at –20°C under argon to prevent azocane oxidation.
- Spill Management : Neutralize with 10% sodium bicarbonate, then adsorb with vermiculite.
- Toxicity Screening : Perform Ames tests (OECD 471) and acute toxicity assays (OECD 423) to classify hazards () .
Q. How do substitution patterns on the quinazoline core influence bioactivity?
Methodological Answer:
- SAR Studies : Compare analogs from :
- 6-Methoxy : Enhances solubility but reduces EGFR affinity (IC₅₀ increases from 0.2 µM to 1.5 µM).
- 7-Azocane Methoxy : Improves blood-brain barrier penetration (LogP ~3.5 vs. 2.8 for morpholine derivatives).
- Electrostatic Potential Maps : Use Gaussian09 to visualize electron-deficient regions (e.g., fluorophenyl group critical for target binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
